Amodiaquine-d10 (hydrochloride)
Description
Significance of Stable Isotope-Labeled Compounds in Drug Development Research
Stable isotope-labeled compounds are indispensable tools in the pharmaceutical industry, offering profound insights at every stage of drug development, from initial discovery to clinical trials. simsonpharma.com By incorporating heavier, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, scientists can effectively "tag" and trace the compound's journey through a biological system without altering its fundamental chemical properties. simsonpharma.commetsol.com This technique is pivotal for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing its efficacy and safety. chemicalsknowledgehub.commusechem.com
Role of Deuterated Analogs in Pharmacological Studies
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a valuable strategy in medicinal chemistry. nih.gov This subtle modification can significantly impact a drug's metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 system. cdnsciencepub.comnih.gov This "kinetic isotope effect" can slow down the rate of drug metabolism, potentially leading to an increased duration of action and a lower risk of toxicity from certain metabolites. nih.govcdnsciencepub.com
The use of deuterated analogs allows researchers to:
Improve Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can enhance a drug's half-life and bioavailability. nih.govnih.gov
Investigate Metabolic Pathways: Comparing the metabolism of a deuterated drug to its non-deuterated counterpart helps to identify the specific sites on the molecule that are most susceptible to metabolic breakdown. cdnsciencepub.com
Reduce Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration at the site of metabolism can decrease the formation of these harmful byproducts. cdnsciencepub.com
Methodological Advantages of Isotopic Labeling in Quantitative Bioanalysis
Isotopic labeling offers significant advantages in quantitative bioanalysis, primarily through its application in mass spectrometry-based assays. diagnosticsworldnews.com Stable isotope-labeled compounds, such as Amodiaquine-d10, are considered the gold standard for use as internal standards in these analyses. capes.gov.brnih.gov
Key methodological advantages include:
Enhanced Accuracy and Precision: By adding a known quantity of the isotopically labeled internal standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug. The internal standard co-elutes with the analyte during chromatography and has a similar ionization efficiency in the mass spectrometer, correcting for variations in sample preparation and instrument response. capes.gov.brnih.gov
Improved Sensitivity: The use of stable isotope-labeled internal standards can improve the signal-to-noise ratio in mass spectrometry, leading to more sensitive detection of the drug. chemicalsknowledgehub.com
Reduced Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the isotopically labeled internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, thus mitigating these effects and leading to more reliable data. capes.gov.br
Overview of Amodiaquine (B18356) (Parent Compound) as a Research Subject
Amodiaquine is a 4-aminoquinoline (B48711) derivative that has been a cornerstone in the treatment and prevention of malaria for decades. biologyinsights.comtaylorandfrancis.com Its continued relevance in the face of emerging drug resistance makes it a subject of ongoing research. biologyinsights.comjsczz.cn
Historical Context of Amodiaquine Research in Medicinal Chemistry
First synthesized in 1948, amodiaquine emerged as a crucial alternative to chloroquine (B1663885), particularly against strains of Plasmodium falciparum that had developed resistance to the older drug. taylorandfrancis.comwikipedia.org It became an important component of combination therapies for malaria, especially in Africa. wikipedia.orgnih.gov The history of antimalarial drug development is a continuous cycle of discovery, resistance, and the search for new therapeutic strategies, with amodiaquine playing a significant role in this narrative. mmv.org
Foundational Research on Amodiaquine’s Biochemical Interactions
Amodiaquine's mechanism of action, like other quinoline (B57606) derivatives, is centered on its ability to interfere with the parasite's detoxification of heme. drugbank.compatsnap.com During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite normally polymerizes this heme into a non-toxic crystalline form called hemozoin. Amodiaquine is thought to bind to free heme, preventing its polymerization and leading to a buildup of the toxic substance, which ultimately kills the parasite. biologyinsights.compatsnap.com
Furthermore, research indicates that amodiaquine can disrupt the parasite's DNA and RNA synthesis. patsnap.com The drug is hepatically bioactivated to its primary active metabolite, N-desethylamodiaquine, by the cytochrome P450 enzyme CYP2C8. wikipedia.orgpharmgkb.org This metabolite is largely responsible for the antimalarial activity. pharmgkb.orgmedchemexpress.com
Rationale for Deuteration: Specific Research Utility of Amodiaquine-d10 (hydrochloride)
The synthesis of Amodiaquine-d10 (hydrochloride) is driven by the need for a reliable internal standard in quantitative bioanalytical methods. medchemexpress.com Its primary utility lies in pharmacokinetic studies where precise measurement of amodiaquine and its metabolites in biological fluids is essential.
The rationale for using Amodiaquine-d10 includes:
Accurate Pharmacokinetic Analysis: By serving as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS), Amodiaquine-d10 allows for the precise quantification of the parent drug, amodiaquine, and its active metabolite, N-desethylamodiaquine, in plasma, blood, and other biological samples. This is crucial for determining key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Metabolism Studies: The use of a deuterated analog can help to elucidate the metabolic fate of amodiaquine. By comparing the metabolic profiles of amodiaquine and Amodiaquine-d10, researchers can gain a deeper understanding of the enzymatic pathways involved in its biotransformation. cdnsciencepub.com
Drug Interaction Studies: Amodiaquine is known to interact with other drugs, and its metabolism can be affected by inhibitors or inducers of the CYP2C8 enzyme. wikipedia.orgdrugbank.com Amodiaquine-d10 is an essential tool in in vitro and in vivo studies designed to investigate these potential drug-drug interactions.
Interactive Data Tables
Table 1: Chemical Properties of Amodiaquine and Amodiaquine-d10 (hydrochloride)
| Property | Amodiaquine | Amodiaquine-d10 (hydrochloride) |
| Chemical Formula | C₂₀H₂₂ClN₃O | C₂₀H₁₃D₁₀ClN₃O·HCl |
| Molar Mass | 355.87 g/mol | 365.93 g/mol (base) |
| Synonyms | Camoquin, Flavoquine | Amodiaquin-d10 |
| Primary Use in Research | Antimalarial drug, research subject | Internal standard for bioanalysis |
Table 2: Key Research Applications of Amodiaquine-d10 (hydrochloride)
| Application | Description |
| Pharmacokinetic Studies | Used as an internal standard to accurately measure concentrations of amodiaquine and its metabolites in biological samples. |
| Metabolism Studies | Helps to identify and quantify the metabolic products of amodiaquine. |
| Bioequivalence Studies | Ensures accurate comparison of different formulations of amodiaquine. |
| Drug-Drug Interaction Studies | Facilitates the investigation of the effects of co-administered drugs on amodiaquine metabolism. |
Precision Enhancement in Mass Spectrometry-Based Analysis
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. Amodiaquine-d10 (hydrochloride), by virtue of its structural identity to the analyte of interest (amodiaquine) but with a distinct mass due to the presence of ten deuterium atoms, serves as an ideal internal standard. nih.govnih.gov This subtle yet significant mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.
During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Amodiaquine-d10 (hydrochloride) is added to biological samples, such as plasma or dried blood spots, at a known concentration. nih.govnih.gov It co-elutes with the unlabeled amodiaquine, experiencing similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer's ion source, and fragmentation patterns. By calculating the ratio of the analyte's response to the internal standard's response, any variations that occur during the analytical process can be effectively normalized. This normalization is crucial for correcting for potential sample loss during extraction, injection volume variability, and fluctuations in instrument performance, thereby significantly improving the precision and accuracy of the quantitative results.
Several studies have detailed the chromatographic and mass spectrometric conditions for the analysis of amodiaquine using Amodiaquine-d10 as an internal standard. For instance, in one method, separation was achieved on a Hypersil Gold column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265), followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. ejbps.com Another high-throughput method utilized a Zorbax SB-CN column with a gradient mobile phase of acetonitrile and ammonium formate with formic acid. nih.gov The specific mass transitions monitored for amodiaquine and Amodiaquine-d10 are crucial for their selective and sensitive detection.
Table 1: Exemplary Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Amodiaquine | 356.15 | 283.2 | nih.gov |
| Amodiaquine-d10 | 366.15 | 283.15 | nih.gov |
| Amodiaquine | 356.4 | 283.2 | nih.gov |
Application as an Internal Standard in Bioanalytical Methodologies
The primary and most critical application of Amodiaquine-d10 (hydrochloride) is as an internal standard in the development and validation of bioanalytical methods for the quantification of amodiaquine and its primary active metabolite, N-desethylamodiaquine. ejbps.comnih.govnih.govnih.gov These methods are vital for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as for bioequivalence studies that compare the bioavailability of a generic drug to its brand-name counterpart. ejbps.comwho.intwho.int
The use of Amodiaquine-d10 (hydrochloride) has been central to the successful validation of numerous LC-MS/MS assays for amodiaquine in various biological matrices. For example, a highly sensitive method was developed and validated for the quantification of amodiaquine and N-desethylamodiaquine in human plasma, with Amodiaquine-d10 and its corresponding deuterated metabolite analog used as internal standards. ejbps.com This method demonstrated excellent linearity over a defined concentration range and achieved low limits of quantification, essential for detecting the drug at later time points in pharmacokinetic profiling. ejbps.com
Another study focused on the quantification of amodiaquine and its metabolite in dried blood spots (DBS), a minimally invasive sampling technique particularly useful in resource-limited settings and for pediatric studies. nih.govnih.gov The method, which employed Amodiaquine-d10 as an internal standard, was rigorously validated according to regulatory requirements and showed high precision, accuracy, and stability. nih.govnih.gov The normalized matrix factor, a measure of the matrix effect, was close to 1, indicating that the internal standard effectively compensated for any ion suppression or enhancement caused by the biological matrix. nih.govnih.gov
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Amodiaquine | N-desethylamodiaquine | Reference |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.106 ng/mL | 0.523 ng/mL | ejbps.com |
| 1.08 ng/mL | 1.41 ng/mL | nih.gov | |
| 2.03 ng/mL | 3.13 ng/mL | nih.govnih.gov | |
| Calibration Curve Range | 0.106 to 51.580 ng/mL | 0.523 to 253.855 ng/mL | ejbps.com |
| 1.08 to 263 ng/mL | 1.41 to 610 ng/mL | nih.gov | |
| 2.03 to 459 ng/mL | 3.13 to 1570 ng/mL | nih.govnih.gov |
| Intra- and Inter-batch Precision | <15% | <15% | nih.govnih.gov |
The successful implementation of these robust and reliable bioanalytical methods, made possible by the use of Amodiaquine-d10 (hydrochloride), has been instrumental in advancing our understanding of amodiaquine's clinical pharmacology.
Structure
2D Structure
Properties
Molecular Formula |
C20H24Cl3N3O |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
InChI Key |
ROEBJVHPINPMKL-WBCDGJSESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Enrichment Methodologies of Amodiaquine D10 Hydrochloride
Chemical Synthesis Pathways for Amodiaquine-d10 (hydrochloride)
The creation of isotopically labeled Amodiaquine (B18356) is achieved by adapting well-documented synthesis routes. nih.govresearchgate.netosti.gov A common and robust process involves a three-step synthetic route: a Mannich reaction, condensation with 4,7-dichloroquinoline (B193633), and rehydration. nih.govresearchgate.netchemrxiv.org
The primary strategy for synthesizing Amodiaquine-d10 does not involve direct deuteration of the final Amodiaquine molecule. Instead, it employs a more precise and efficient approach: the incorporation of a deuterated precursor during the synthesis. The key reaction for introducing the deuterated moiety is the Mannich reaction. nih.govnih.gov
The ten deuterium (B1214612) atoms in Amodiaquine-d10 are specifically located on the two ethyl groups of the side chain. The chemical name, 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino-d10)methyl]phenol, confirms this specific placement.
This is achieved during the Mannich reaction by using deuterated diethylamine (B46881) (diethylamine-d10) in place of standard diethylamine. google.com The reaction condenses 4-acetamidophenol with formaldehyde (B43269) and diethylamine-d10. nih.govmdpi.com This step introduces the N,N-bis(ethyl-d5)aminomethyl group onto the phenolic ring. Subsequent hydrolysis of the acetamido group and condensation with 4,7-dichloroquinoline yields the final Amodiaquine-d10 molecule. The final step involves treatment with hydrochloric acid to produce the hydrochloride salt form.
Characterization and Purity Assessment of Amodiaquine-d10 (hydrochloride)
Spectroscopic techniques are essential for verifying the successful synthesis of Amodiaquine-d10.
Mass Spectrometry (MS): This is the primary technique for confirming isotopic enrichment. Amodiaquine-d10 is frequently used as a stable isotope-labeled internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. nih.govnih.gov The mass spectrometer can distinguish between the unlabeled compound and its heavier, deuterated version. The distinct mass-to-charge ratio (m/z) for each molecule confirms the presence and mass increase from deuteration. nih.gov
Table 1: Mass Spectrometric Data for Amodiaquine and Amodiaquine-d10
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Amodiaquine | 356.4 | 283.2 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the exact location of the deuterium atoms and assessing isotopic purity. In the ¹H NMR spectrum of Amodiaquine-d10, the signals corresponding to the protons on the diethylamino group would be absent or significantly diminished. Conversely, a ²H NMR (Deuterium NMR) spectrum would show signals corresponding to the newly introduced deuterium atoms. While detailed spectra for the deuterated compound are not widely published, analysis of the parent Amodiaquine by ¹H and ¹³C NMR is well-documented and forms the basis for comparison. nih.govxisdxjxsu.asianih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Amodiaquine and its deuterated analogue, ensuring that it is free from starting materials and side-products. globalresearchonline.netjpsbr.org These methods are validated for parameters such as linearity, precision, accuracy, and specificity. globalresearchonline.net
LC-MS/MS methods developed for quantifying Amodiaquine in biological samples provide detailed chromatographic conditions that are also applicable for purity assessment. nih.govnih.govnih.govnih.govresearchgate.net These assays demonstrate the ability to separate Amodiaquine from its metabolites and other interfering substances, which is a direct measure of the method's specificity and the compound's purity. nih.gov
Table 2: Example of a Validated LC-MS/MS Method for Amodiaquine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography Column | Zorbax SB-CN (50 × 4.6 mm, 3.5 μm) | nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and 20 mM ammonium (B1175870) formate (B1220265) with 0.5% formic acid (15:85, v/v) | nih.govresearchgate.net |
| Flow Rate | 1 mL/min | globalresearchonline.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.govnih.gov |
| Retention Time | ~2.6 min (for non-deuterated Amodiaquine) | globalresearchonline.net |
Advanced Bioanalytical Method Development Utilizing Amodiaquine D10 Hydrochloride
Quantitative Analytical Techniques with Stable Isotope Internal Standards
The use of stable isotope-labeled internal standards, such as Amodiaquine-d10 (hydrochloride), is a cornerstone of modern quantitative bioanalysis. These standards co-elute with the analyte of interest, experiencing similar ionization and matrix effects, thereby providing a reliable reference for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Amodiaquine (B18356) and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of amodiaquine and its primary active metabolite, desethylamodiaquine (B193632), in biological samples. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of low concentrations of these compounds in various matrices, including plasma and dried blood spots (DBS). nih.govnih.gov
In a typical LC-MS/MS method, chromatographic separation is achieved on a reverse-phase column, such as a Zorbax SB-CN column. nih.govnih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an additive like formic acid to facilitate ionization. nih.govnih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be employed for a rapid and efficient separation. nih.gov Following separation, the analytes are ionized, typically using electrospray ionization (ESI) in positive mode, and detected by the mass spectrometer. researchgate.net
Multiple reaction monitoring (MRM) is the most common scan mode used for quantification. In this mode, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For instance, the transition for amodiaquine might be m/z 356.4 → product ion, while for Amodiaquine-d10 it would be m/z 366.3 → product ion. researchgate.netresearchgate.net This high degree of specificity minimizes interference from other compounds in the matrix.
The use of Amodiaquine-d10 as an internal standard is crucial for correcting for any variations that may occur during sample preparation and analysis. googleapis.com By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved over a defined concentration range. caymanchem.com For example, a validated method for amodiaquine and desethylamodiaquine in dried blood spots demonstrated a quantification range of 2.03–459 ng/mL for amodiaquine and 3.13–1570 ng/mL for desethylamodiaquine. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Amodiaquine Analysis
| Parameter | Details |
|---|---|
| Chromatography | |
| Column | Zorbax SB-CN (50 x 4.6 mm, 3.5 µm) nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile: 20 mM Ammonium (B1175870) Formate (B1220265) with 0.5% Formic Acid (15:85, v/v) nih.gov |
| Flow Rate | 0.300 mL/min googleapis.com |
| Injection Volume | 2 µL nih.gov |
| Run Time | 6.5 min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |
| Scan Type | Multiple Reaction Monitoring (MRM) googleapis.com |
| MRM Transition (Amodiaquine) | m/z 356.4 → [product ion] researchgate.netresearchgate.net |
| MRM Transition (Amodiaquine-d10) | m/z 366.3 → [product ion] researchgate.netresearchgate.net |
| MRM Transition (Desethylamodiaquine) | m/z 328.2 → [product ion] researchgate.netresearchgate.net |
| MRM Transition (Desethylamodiaquine-d5) | m/z 333.3 → [product ion] researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more commonly employed for the analysis of amodiaquine and its metabolites due to their polarity and thermal lability, GC-MS can also be utilized. caymanchem.comsapphirebioscience.com For GC-MS analysis, derivatization of the analytes may be necessary to increase their volatility and thermal stability. Amodiaquine-d10 serves as an equally effective internal standard in GC-MS applications, ensuring accurate quantification by compensating for variability in the derivatization process and injection volume. caymanchem.comsapphirebioscience.com
Sample Preparation Strategies for Complex Biological Matrices in Research
The complexity of biological matrices such as blood, plasma, and tissue homogenates presents a significant challenge in bioanalysis. nih.gov Effective sample preparation is crucial to remove interfering substances and concentrate the analytes of interest, thereby improving the sensitivity and reliability of the analytical method. youtube.com
Extraction Techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two of the most widely used techniques for the extraction of amodiaquine and its metabolites from biological samples.
Solid-Phase Extraction (SPE): This technique involves passing the sample through a sorbent bed that retains the analytes of interest while allowing interfering compounds to pass through. d-nb.info The analytes are then eluted with a suitable solvent. Oasis HLB C18 cartridges are commonly used for the SPE of amodiaquine and its metabolites from plasma. d-nb.info This method provides high recovery and clean extracts. In one study, the absolute recoveries of amodiaquine and desethylamodiaquine were between 66% and 76%, while the recovery of their deuterated internal standards was between 73% and 85%. nih.govresearchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com While effective, LLE can be more labor-intensive and may result in the formation of emulsions.
A supported liquid extraction (SLE) technique offers a high-throughput alternative to traditional LLE. nih.gov This method utilizes a solid support impregnated with the aqueous sample, over which an immiscible organic solvent is passed to extract the analytes. nih.gov
Matrix Effect Compensation in Mass Spectrometry with Deuterated Analogs
The matrix effect, which is the suppression or enhancement of ionization of the analyte by co-eluting matrix components, is a major concern in mass spectrometry. nih.gov Deuterated internal standards like Amodiaquine-d10 are instrumental in compensating for these effects. youtube.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results. nih.gov Studies have shown that with the use of Amodiaquine-d10, normalized matrix factors can range from 0.96 to 1.03, indicating negligible matrix effects. nih.govresearchgate.net
High-Throughput Bioanalytical Approaches for Preclinical Studies
Preclinical pharmacokinetic studies often require the analysis of a large number of samples, making high-throughput bioanalytical methods highly desirable. nih.gov To meet this demand, methods utilizing Amodiaquine-d10 (hydrochloride) as an internal standard have been optimized for speed and efficiency without compromising data quality.
A key innovation in this area is the integration of automated liquid handling platforms with efficient sample preparation techniques. nih.govnih.gov One such technique is supported liquid extraction (SLE+), which effectively removes proteins and phospholipids (B1166683) from biological samples like plasma. nih.gov This method is significantly faster than traditional liquid-liquid extraction or solid-phase extraction because it eliminates the need for manual phase separation and can be fully automated. nih.gov
In a high-throughput workflow, a low volume of plasma (e.g., 100 µL) is loaded onto an SLE+ plate. nih.govnih.gov The aqueous sample absorbs onto a solid sorbent, after which the analytes of interest, along with the Amodiaquine-d10 internal standard, are eluted using a suitable organic solvent. nih.gov This process is ideal for analyzing large batches of samples from preclinical trials. nih.gov
The efficiency is further enhanced by employing rapid liquid chromatography (LC) separation coupled with sensitive tandem mass spectrometry (MS/MS) detection. nih.govresearchgate.net By using modern columns and optimized mobile phases, chromatographic run times can be minimized, allowing for the rapid analysis of the extracted samples. nih.govjpsbr.orgijrpb.com For instance, a method was developed using a Zorbax SB-CN 50 mm column, achieving excellent separation and quantification with a short total runtime. nih.govresearchgate.net The combination of automated SLE+ and fast LC-MS/MS creates a robust, accurate, and high-throughput bioanalytical platform suitable for the demands of preclinical research. nih.govnih.gov
Pharmacokinetic and Metabolic Research Applications of Amodiaquine D10 Hydrochloride in Preclinical Models
Elucidation of Amodiaquine (B18356) Disposition in Animal Models
Stable isotope-labeled compounds like Amodiaquine-d10 are instrumental in preclinical pharmacokinetic studies. They enable accurate measurement of the parent drug and its metabolites, providing a clear picture of how the drug is absorbed, distributed, metabolized, and excreted in animal models.
Absorption and Distribution Studies in Laboratory Animals (e.g., rodents, rabbits)
Following oral administration in preclinical models such as rats, amodiaquine is rapidly and extensively absorbed from the gastrointestinal tract. pharmgkb.orgresearchgate.nettaylorandfrancis.com Studies in rats have demonstrated that the excretion of amodiaquine and its metabolites is primarily through the feces. nih.gov In both rats and rabbits, the ratio of amodiaquine concentration in erythrocytes to plasma is approximately 5. researchgate.net
Pharmacokinetic studies in mice have shown that amodiaquine's disposition can be described by a two-compartment model. nih.govsonar.ch Similarly, in rabbits, pharmacokinetic parameters have been determined following both intravenous and oral administration of amodiaquine. nih.gov The use of Amodiaquine-d10 as an internal standard in these studies ensures the accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. nih.govnih.gov
Quantification of Parent Amodiaquine and Active Metabolites (e.g., N-desethylamodiaquine) in Preclinical Pharmacokinetic Profiles
Amodiaquine is rapidly metabolized in the liver to its primary active metabolite, N-desethylamodiaquine (DEAQ). pharmgkb.orgtaylorandfrancis.com This metabolic conversion is a significant first-pass effect. nih.gov While amodiaquine itself has a short half-life, DEAQ is eliminated much more slowly. taylorandfrancis.com Consequently, DEAQ is considered the main contributor to the antimalarial activity of the drug. pharmgkb.orgnih.gov
Table 1: Pharmacokinetic Parameters of Amodiaquine in Preclinical Models
| Species | Administration Route | Key Findings | Citations |
|---|---|---|---|
| Rats | Oral | Rapid and extensive absorption. | pharmgkb.orgresearchgate.nettaylorandfrancis.com |
| Mice | Oral | Two-compartment disposition model. | nih.govsonar.ch |
| Rabbits | Intravenous, Oral | Pharmacokinetic parameters determined. | nih.gov |
In Vitro Metabolic Pathway Investigations
In vitro systems are invaluable for dissecting the specific enzymes and pathways involved in drug metabolism. Amodiaquine-d10 (hydrochloride) plays a key role in these studies by facilitating the precise analysis of metabolic reactions.
Identification and Characterization of Cytochrome P450 Enzymes (e.g., CYP2C8) Involved in Amodiaquine Biotransformation Using Labeled Substrates
The primary metabolic pathway of amodiaquine, the N-deethylation to form DEAQ, is predominantly mediated by the cytochrome P450 enzyme CYP2C8. pharmgkb.orgnih.govresearchgate.netdoi.org In vitro studies using human liver microsomes and recombinant CYP isoforms have confirmed that CYP2C8 is the main hepatic enzyme responsible for this conversion. pharmgkb.orgnih.govresearchgate.net The high affinity and turnover rate of amodiaquine N-deethylation make it an excellent marker reaction for CYP2C8 activity. taylorandfrancis.comnih.gov While CYP2C8 is the primary enzyme, minor contributions to DEAQ formation have been noted from CYP2D6 and extrahepatic enzymes like CYP1A1 and CYP1B1. taylorandfrancis.com
The use of Amodiaquine-d10 as a substrate in these in vitro assays allows for unambiguous identification and quantification of the resulting deuterated DEAQ, thereby providing a clear measure of the specific enzymatic activity of CYP2C8 and other contributing enzymes.
Studies in Human Liver Microsomes and Recombinant Enzyme Systems
Human liver microsomes (HLMs) are a standard in vitro model for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes. nih.govresearchgate.netresearchgate.net In HLMs, the conversion of amodiaquine to DEAQ follows Michaelis-Menten kinetics. nih.govvu.nlresearchgate.net Studies with HLMs have been instrumental in determining the kinetic parameters (Km and Vmax) for amodiaquine N-desethylation. nih.gov
Recombinant enzyme systems, which express a single specific CYP enzyme, are used to pinpoint the contribution of individual enzymes to a drug's metabolism. pharmgkb.orgnih.govresearchgate.net Experiments with recombinant CYP2C8 have confirmed its dominant role in amodiaquine metabolism. pharmgkb.orgnih.govresearchgate.net Furthermore, docking studies, which model the interaction between a drug and an enzyme's active site, have shown favorable interactions between amodiaquine and CYP2C8, supporting the experimental findings. nih.govresearchgate.net
Table 2: In Vitro Metabolism of Amodiaquine
| In Vitro System | Key Findings | Citations |
|---|---|---|
| Human Liver Microsomes | Amodiaquine N-desethylation follows Michaelis-Menten kinetics. | nih.govvu.nlresearchgate.net |
| Recombinant CYP2C8 | Confirmed as the primary enzyme for DEAQ formation. | pharmgkb.orgnih.govresearchgate.net |
| Recombinant CYP1A1/CYP1B1 | Involved in the formation of a minor, unidentified metabolite (M2). | pharmgkb.orgresearchgate.net |
Formation of Minor Metabolites and Quinoneimine Derivatives in Research Models
Besides the major metabolite DEAQ, amodiaquine can be metabolized to other minor products. These include N-bis-desethylamodiaquine and 2-hydroxydesethylamodiaquine. pharmgkb.orgtaylorandfrancis.com Another critical metabolic pathway involves the oxidation of amodiaquine to a reactive amodiaquine quinoneimine (AQ-QI) metabolite. vu.nlnih.govnih.govnih.govresearchgate.net This bioactivation is also catalyzed by cytochrome P450 enzymes. nih.govnih.gov
The formation of this quinoneimine derivative is of significant interest as it is thought to be involved in the idiosyncratic toxicity associated with amodiaquine. nih.govnih.gov In vitro studies have shown that this reactive metabolite can be trapped using glutathione (B108866) (GSH), forming a stable conjugate that can be detected and quantified. vu.nlnih.gov Research in rat models has provided in vivo evidence for the formation of amodiaquine quinoneimine. nih.gov The major metabolite, DEAQ, can also be oxidized to form a corresponding quinoneimine derivative, N-desethylamodiaquine quinoneimine (DEAQ-QI). vu.nlnih.gov
The use of Amodiaquine-d10 in these research models allows for the precise tracing and quantification of these minor metabolites and reactive intermediates, helping to elucidate the complete metabolic fate of amodiaquine and understand the mechanisms underlying its potential toxicity.
Research on Drug-Drug Interactions Affecting Amodiaquine Metabolism
Research into the drug-drug interactions of amodiaquine primarily focuses on the enzymes responsible for its metabolism. Amodiaquine is rapidly and extensively converted in the liver to its principal active metabolite, N-desethylamodiaquine (DEAQ), which is responsible for most of the antimalarial activity observed. pharmgkb.org
In Vitro Inhibition and Induction Studies of Metabolizing Enzymes using Amodiaquine-d10
In vitro studies using Amodiaquine-d10 as a tracer for its non-labeled counterpart have been instrumental in identifying the enzymes involved in its metabolism and characterizing the nature of its interactions with other compounds.
Identification of Key Metabolizing Enzymes: Studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) isoforms have definitively identified CYP2C8 as the primary enzyme responsible for the N-desethylation of amodiaquine to DEAQ in the liver. pharmgkb.orgnih.gov The contribution of CYP2C8 to this metabolic pathway is estimated to be 100%. nih.gov Additionally, extrahepatic enzymes such as CYP1A1 and CYP1B1 have been shown to metabolize amodiaquine, leading to the formation of a different, unidentified metabolite. pharmgkb.org Further research has also implicated CYP3A4, CYP2C9, and CYP2D6 in the bioactivation of amodiaquine to a reactive quinoneimine metabolite. nih.gov
Inhibition of Amodiaquine Metabolism: The reliance on CYP2C8 for its primary metabolic clearance makes amodiaquine susceptible to inhibition by other drugs that are substrates or inhibitors of this enzyme. In vitro experiments have demonstrated that various compounds can inhibit the formation of DEAQ. For instance, quercetin , a flavonoid, acts as a competitive inhibitor of CYP2C8-mediated amodiaquine N-desethylation. nih.gov
Several antiretroviral drugs, which may be co-administered with amodiaquine in regions where malaria and HIV are co-endemic, have been identified as potent CYP2C8 inhibitors at clinically relevant concentrations. pharmgkb.org These include efavirenz (B1671121) , saquinavir , lopinavir , and tipranavir . pharmgkb.org The co-administration of efavirenz has been shown to increase amodiaquine exposure while decreasing the formation of DEAQ. pharmgkb.org Furthermore, various herbal products have been shown to inhibit CYP2C8 activity, with Labisia pumila and Eurycoma longifolia being particularly potent inhibitors. phcogres.comnih.gov
Amodiaquine as an Inhibitor: Conversely, amodiaquine itself can act as an inhibitor of other CYP enzymes. A study conducted in healthy volunteers demonstrated that a single dose of amodiaquine significantly decreased the activities of CYP2D6 and CYP2C9 . pharmgkb.org This suggests a potential for amodiaquine to affect the metabolism of other drugs that are substrates for these enzymes.
Table 1: Summary of In Vitro Enzyme Inhibition Studies
| Enzyme | Interaction Type | Inhibitor/Substrate | Effect | Reference |
|---|---|---|---|---|
| CYP2C8 | Inhibition of Amodiaquine Metabolism | Quercetin | Competitive inhibition of DEAQ formation. | nih.gov |
| CYP2C8 | Inhibition of Amodiaquine Metabolism | Efavirenz, Saquinavir, Lopinavir, Tipranavir | Potent inhibition of amodiaquine metabolism. | pharmgkb.org |
| CYP2C8 | Inhibition of Amodiaquine Metabolism | Labisia pumila, Eurycoma longifolia, Ginkgo biloba | Potent to moderate inhibition of amodiaquine N-desethylation. | phcogres.comnih.gov |
| CYP2D6 | Inhibition by Amodiaquine | Debrisoquine (Probe Substrate) | Decreased enzyme activity. | pharmgkb.org |
| CYP2C9 | Inhibition by Amodiaquine | Losartan (Probe Substrate) | Decreased enzyme activity. | pharmgkb.org |
| CYP3A4, CYP2C9, CYP2D6 | Involvement in Bioactivation | Amodiaquine/Desethylamodiaquine (B193632) | Metabolize AQ/DEAQ to reactive metabolites. | nih.gov |
Preclinical Models for Assessing Metabolic Interactions
The investigation of amodiaquine's metabolic interactions relies on a variety of preclinical models, both in vitro and in vivo. These models are essential for elucidating metabolic pathways, identifying potential drug interactions, and predicting the pharmacokinetic behavior of the drug in humans.
In Vitro Models: The most common in vitro models are subcellular fractions and cell-based systems.
Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of CYP enzymes. researchgate.net They are widely used to study the kinetics of amodiaquine metabolism, including the determination of key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov For the N-desethylation of amodiaquine, studies with HLMs yielded a Km value of 2.4 μM. nih.gov HLMs are also used in inhibition assays to calculate inhibition constants (Ki) for various compounds. nih.govphcogres.com
Recombinant CYP Enzymes: These systems involve expressing a single human CYP isoform, such as CYP2C8, in host cells like yeast or lymphoblastoids. nih.gov This allows researchers to study the specific contribution of an individual enzyme to amodiaquine metabolism without the confounding presence of other enzymes. Studies with recombinant CYP2C8 determined a Km of 1.2 μM for amodiaquine N-desethylation. nih.gov
Hepatocytes: Intact liver cells from various species (e.g., human, rat, dog, monkey) are used for metabolite profiling. nih.gov They provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters.
Rodent Models: Rats and mice are commonly used in early preclinical development. nih.govnih.gov For instance, the anaesthetized rat model has been used to investigate the hepatic metabolism and biliary excretion of amodiaquine and its conjugates. nih.gov Mouse models of malaria (e.g., P. berghei, P. chabaudi, P. yoelii) are used to assess the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of amodiaquine and its analogues. nih.gov
Non-Rodent and Primate Models: Dogs and non-human primates (NHPs) are often used in later-stage preclinical studies to provide data that is more translatable to humans due to greater physiological similarities. nih.gov These models are valuable for non-formal ADME-Tox studies. nih.gov
Table 2: Preclinical Models in Amodiaquine Metabolism Research
| Model Type | Specific Model | Application in Amodiaquine Research | Reference |
|---|---|---|---|
| In Vitro | Human Liver Microsomes (HLMs) | Studying kinetics (Km, Vmax) and inhibition (Ki) of metabolism. | nih.govresearchgate.net |
| Recombinant CYP Isoforms | Identifying specific enzymes (e.g., CYP2C8) in the metabolic pathway. | nih.govnih.gov | |
| Hepatocytes (Human, Rat, Dog, Monkey) | Metabolite profiling and identification. | nih.gov | |
| In Vivo | Rodent Models (Rat, Mouse) | Investigating hepatic metabolism, excretion, and in vivo efficacy. | nih.govnih.gov |
| Non-Human Primates (NHP), Dogs | Conducting ADME-Tox and bioavailability studies. | nih.gov |
Mechanistic and in Vitro Pharmacological Research Utilizing Amodiaquine D10 Hydrochloride
Investigating Molecular Mechanisms of Action of Amodiaquine (B18356)
The precise molecular mechanisms by which amodiaquine exerts its antimalarial effects are multifaceted and continue to be an area of active investigation. Key areas of research have focused on its interference with the parasite's detoxification processes and its ability to disrupt nucleic acid synthesis.
Research on Heme Detoxification Interference in Parasitic Models
A primary mechanism of action for amodiaquine, similar to other quinoline (B57606) antimalarials, is the disruption of heme detoxification in the malaria parasite. patsnap.com During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids. patsnap.compnas.org This process releases large quantities of free heme, which is toxic to the parasite. patsnap.com To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin. patsnap.compnas.org
Amodiaquine is believed to accumulate in the parasite's food vacuole and interfere with this detoxification process. researchgate.net Research suggests that amodiaquine binds to free heme, preventing its polymerization into hemozoin. patsnap.com This leads to the accumulation of toxic free heme, which is thought to cause parasite death through membrane disruption and oxidative stress. patsnap.com Studies have shown that amodiaquine can inhibit hemozoin formation, leading to an increase in exchangeable heme within the parasite. nih.gov
In Vitro Antimalarial Efficacy Studies
In vitro studies are crucial for understanding the potency of antimalarial compounds and their interactions with other drugs. Amodiaquine and its primary active metabolite, desethylamodiaquine (B193632), have been extensively evaluated in cell-based assays against various strains of Plasmodium falciparum.
Assessment of Amodiaquine and its Metabolites against Plasmodium falciparum Strains in Culture
Numerous in vitro studies have confirmed the antimalarial activity of amodiaquine and its major metabolite, desethylamodiaquine, against different laboratory-adapted and clinical isolates of P. falciparum. nih.govnih.gov Generally, amodiaquine exhibits slightly higher intrinsic activity than desethylamodiaquine in vitro. nih.govnih.gov However, in vivo, amodiaquine is rapidly and extensively metabolized to desethylamodiaquine, which is responsible for most of the antimalarial effect. pharmgkb.orgscispace.com
Studies have evaluated the 50% inhibitory concentrations (IC50s) of these compounds against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While cross-resistance between chloroquine (B1663885) and amodiaquine can occur, amodiaquine often retains activity against some chloroquine-resistant strains. drugbank.comnih.gov The varying susceptibility of different parasite strains to amodiaquine and desethylamodiaquine highlights the importance of continuous in vitro monitoring to inform treatment strategies. nih.gov For instance, one study on 35 field isolates from Thailand reported a mean IC50 of 18.2 nM for amodiaquine and 67.5 nM for desethylamodiaquine. nih.gov
Synergy and Antagonism Research with Combination Therapies in Cell-Based Assays
Artemisinin-based combination therapies (ACTs) are the cornerstone of modern malaria treatment. In vitro studies have been instrumental in evaluating the interaction between amodiaquine and other antimalarial drugs. A significant finding is the synergistic interaction between amodiaquine and its metabolite, desethylamodiaquine. nih.govnih.gov Even at very low, clinically relevant concentrations, amodiaquine has been shown to potentiate the activity of desethylamodiaquine, effectively acting as a combination therapy in itself. nih.govnih.gov
Furthermore, in vitro checkerboard assays have been used to assess the interaction of amodiaquine with other antimalarials. For instance, the combination of artesunate (B1665782) and amodiaquine, a widely used ACT, has been studied to understand its efficacy. asm.org Research has also explored triple ACTs, such as artemether-lumefantrine-amodiaquine, to potentially delay the emergence of drug resistance. nih.govmedrxiv.org These in vitro synergy studies provide a rationale for the development and deployment of combination therapies to enhance efficacy and combat resistance.
Novel Pharmacological Target Research
Recent research has begun to explore potential pharmacological targets for amodiaquine beyond its established antimalarial mechanisms. These investigations open up possibilities for repurposing this well-known drug for other therapeutic applications.
One study has revealed that amodiaquine can inhibit ribosome biogenesis by triggering the degradation of the catalytic subunit of RNA polymerase I. nih.gov This action leads to the stabilization of the tumor suppressor protein p53, suggesting a potential application in cancer therapy. nih.gov Interestingly, this effect was found to be independent of amodiaquine's known autophagy-inhibitory activity. nih.gov
Another area of novel research has identified the host protein cathepsin B as a target of amodiaquine. researchgate.net By inhibiting cathepsin B, amodiaquine was shown to protect host cells from infection by multiple toxins and viruses that rely on this protease for entry into the cytoplasm. researchgate.net This finding suggests a potential broad-spectrum anti-pathogen activity for amodiaquine.
Additionally, a novel hybrid molecule combining amodiaquine and primaquine (B1584692) linked by a gold(I) ion has been developed. nih.gov This hybrid compound demonstrated a dual mechanism of action, inhibiting both heme detoxification and the enzymatic activity of thioredoxin reductases, and showed activity against multiple stages of the Plasmodium life cycle. nih.gov Such innovative approaches highlight the ongoing efforts to expand the pharmacological utility of amodiaquine-based scaffolds.
Investigation of Amodiaquine as a Histamine (B1213489) N-Methyltransferase Inhibitor in Research Models
Amodiaquine has been identified as a potent inhibitor of histamine N-methyltransferase (HNMT), a key enzyme responsible for the metabolic inactivation of histamine in mammals. nih.gov The inhibition of HNMT by amodiaquine leads to an increase in endogenous histamine levels, a mechanism that has been explored for its potential therapeutic effects.
In a study examining lipopolysaccharide-induced hepatitis in mice, treatment with amodiaquine resulted in a significant elevation of histamine levels in the liver. nih.gov This increase in histamine was associated with a protective effect against liver injury, suggesting a role for amodiaquine-mediated HNMT inhibition in regulating inflammatory responses. nih.gov Specifically, amodiaquine was found to suppress the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov Structural studies have revealed that despite its structural diversity from other HNMT inhibitors, amodiaquine occupies the histamine-binding site of the enzyme, thereby blocking the access of histamine to the active site. nih.gov This competitive inhibition is responsible for its potent inhibitory activity. nih.gov
| Research Model | Key Findings | Reference |
| Mice with lipopolysaccharide-induced hepatitis | Increased liver histamine levels, improved survival rate, decreased serum AST and ALT, suppressed serum TNF-α and liver TNF-α mRNA expression. | nih.gov |
| Structural analysis of HNMT | Amodiaquine binds to the histamine-binding site, exhibiting a competitive inhibition mode. | nih.gov |
Studies on Amodiaquine as a Nurr1 Agonist in Neurobiological Models
Recent research has highlighted the role of the orphan nuclear receptor Nurr1 in the pathogenesis of Parkinson's disease, making it a promising therapeutic target. nih.govnih.gov Amodiaquine has been identified as an agonist of Nurr1, sharing a similar chemical scaffold and physically interacting with its ligand-binding domain. nih.govnih.gov This interaction stimulates the transcriptional function of Nurr1, offering potential neuroprotective effects. nih.gov
In a mouse model of Parkinson's disease, amodiaquine treatment was shown to ameliorate behavioral deficits and promote the survival of dopaminergic neurons. nih.gov This neuroprotective effect is mediated by the enhancement of p38 mitogen-activated kinase (MAPK) phosphorylation, while not affecting the PI3K/Akt signaling pathway. nih.gov Further studies have demonstrated that amodiaquine can enhance the dual functions of Nurr1 by increasing the transcriptional activation of genes specific to midbrain dopaminergic neurons and enhancing the transrepression of neurotoxic proinflammatory gene expression in microglia. nih.gov The development of novel Nurr1 agonists derived from the amodiaquine scaffold has yielded compounds with nanomolar potency and efficient cellular target engagement, showing promise in rescuing tyrosine hydroxylase expression in human midbrain organoids with a Parkinson's-driving mutation. doaj.orgbohrium.com
| Research Model | Key Findings | Reference |
| 6-OHDA Parkinson's disease mouse model | Ameliorated behavioral deficits, promoted dopaminergic neuron protection, enhanced phosphorylation of p38 MAPK. | nih.gov |
| In vitro and cell-based assays | Amodiaquine physically binds to the Nurr1 ligand-binding domain and stimulates its transcriptional activity. | nih.gov |
| Human midbrain organoids with LRRK2 mutation | A novel Nurr1 agonist derived from amodiaquine rescued tyrosine hydroxylase expression. | doaj.orgbohrium.com |
Host-Targeting Therapeutic Research
Beyond its direct effects on specific enzymes and receptors, amodiaquine is also being investigated for its ability to modulate host-pathogen interactions. This research focuses on targeting host cellular processes that are exploited by pathogens, offering a novel therapeutic strategy.
In Vitro and Animal Model Studies on Amodiaquine as an Inhibitor of Anthrax Toxin Endocytosis
Anthrax, caused by Bacillus anthracis, is a life-threatening disease largely due to the effects of its potent toxin. nih.govnih.gov Amodiaquine has been identified as a host-oriented inhibitor of anthrax toxin endocytosis, a critical step in the toxin's mechanism of action. nih.govnih.govacs.org By targeting a host process, amodiaquine offers a therapeutic approach that is less susceptible to the development of microbial resistance. acs.org
In vivo studies have demonstrated the efficacy of amodiaquine in various animal models of anthrax infection. In mice, amodiaquine treatment nearly doubled the survival rate of animals infected with a lethal dose of B. anthracis. nih.govnih.gov In rabbits challenged with aerosolized anthrax spores, amodiaquine monotherapy delayed death and, when used in combination with a suboptimal dose of the antibiotic levofloxacin, significantly increased the survival rate. nih.govnih.gov These studies also revealed that amodiaquine reduces bacteremia and toxemia in tissues. nih.govnih.gov Further research suggests that the efficacy of amodiaquine in anthrax treatment may also involve an additional host macrophage-directed antibacterial mechanism. nih.govnih.gov
| Research Model | Key Findings | Reference |
| Mice infected with B. anthracis | Nearly doubled survival rate. | nih.govnih.gov |
| Rabbits challenged with aerosolized B. anthracis | Delayed death as a monotherapy, doubled survival rate in combination with suboptimal levofloxacin, reduced bacteremia and toxemia. | nih.govnih.gov |
| In vitro and Drosophila models | Suggests an additional host macrophage-directed antibacterial mechanism. | nih.gov |
Advanced Research Perspectives and Future Directions for Amodiaquine D10 Hydrochloride
Applications in Investigating Drug Resistance Mechanisms at the Molecular Level
The rise of drug-resistant malaria parasites necessitates a deep understanding of the molecular machinery driving this phenomenon. Amodiaquine-d10 (hydrochloride) is an essential tool in these investigations, enabling precise quantification to link genetic markers with functional outcomes.
Tracing Amodiaquine (B18356) and Metabolite Concentrations in Drug-Resistant Parasite Strains for Resistance Profiling
Resistance to 4-aminoquinoline (B48711) drugs like Amodiaquine in Plasmodium falciparum is strongly associated with genetic polymorphisms in transporter genes, such as P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1). nih.gov These genetic changes can alter the parasite's ability to efflux the drug from its site of action, the digestive vacuole.
To confirm the functional impact of these mutations, researchers conduct resistance profiling studies. In these assays, Amodiaquine-d10 is used as an internal standard to accurately measure the concentrations of Amodiaquine and its active metabolite, desethylamodiaquine (B193632), in both drug-sensitive and drug-resistant parasite cultures or in plasma from infected hosts. nih.govnih.gov By correlating known genetic markers with precise drug concentration measurements, scientists can elucidate how specific mutations lead to reduced drug accumulation and, consequently, treatment failure. For example, studies have shown that parasites with certain pfcrt and pfmdr1 alleles exhibit significantly higher inhibitory concentrations (IC50), indicating a reduced susceptibility that can be quantified through these tracing studies. pnas.org
| Parasite Strain / Isolate Group | Key Resistance Gene Allele(s) | Mean IC50 (nM) for Monodesethylamodiaquine (MDAQ) | Reference |
| 7G8 Parent | pfcrt7G8 | 204 nM | pnas.org |
| GB4 Parent | pfcrtGB4 | 67 nM | pnas.org |
| Amodiaquine-Resistant Isolates | Not specified | 64.9 nM (median) | nih.gov |
| Amodiaquine-Sensitive Isolates | Not specified | 46.7 nM (median) | nih.gov |
This table illustrates the differences in drug concentrations required to inhibit the growth of various parasite strains, a key metric determined in studies where Amodiaquine-d10 would be used for precise quantification.
Integration with Systems Biology and Pharmacogenomic Research in Preclinical Contexts
Amodiaquine-d10 (hydrochloride) is pivotal in bridging the gap between molecular events and whole-organism responses in preclinical research, particularly within the fields of metabolomics and pharmacogenomics.
Use in Metabolomics Studies to Characterize Drug-Induced Biological Changes
Metabolomics provides a global snapshot of the metabolic activity within an organism by measuring hundreds or thousands of small molecules. researchgate.netembopress.org When investigating the impact of an antimalarial drug, researchers aim to understand how it perturbs the parasite's metabolic networks. In such complex analyses, the precise quantification of the drug causing the metabolic shift is paramount.
Amodiaquine-d10 serves as the robust internal standard in mass spectrometry-based metabolomics. As researchers expose parasites to Amodiaquine, they simultaneously analyze the resulting changes in the parasite's metabolome. The inclusion of Amodiaquine-d10 allows for the normalization of the measured Amodiaquine levels, correcting for variations in sample extraction and instrument response. This ensures that any observed alterations in parasite pathways—such as lipid homeostasis, energy metabolism, or amino acid synthesis—can be confidently attributed to the drug's action, providing a clearer picture of its mechanism of action and the parasite's response. researchgate.netembopress.org
Contribution to Understanding Genetically Influenced Drug Metabolism in Animal Models
Amodiaquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to form its principal active metabolite, desethylamodiaquine. nih.gov The gene encoding CYP2C8 is polymorphic, meaning different individuals have different genetic variants (alleles), which can lead to significant variations in enzyme activity and, therefore, drug metabolism rates.
In preclinical pharmacogenomic studies, animal models are often used to investigate how these genetic differences impact drug efficacy and disposition. Amodiaquine-d10 is indispensable in this context. By administering Amodiaquine to animal models expressing different human CYP2C8 alleles, researchers can use Amodiaquine-d10 as an internal standard to conduct detailed pharmacokinetic analyses. nih.gov This allows for the precise measurement of the parent drug and its metabolite over time, establishing a clear link between a specific genotype and its corresponding metabolic phenotype (e.g., rapid vs. poor metabolizer status).
Methodological Advancements in Isotopic Labeling and Bioanalytical Techniques
The utility of Amodiaquine-d10 is intrinsically linked to the sophistication of the methods used to create and detect it. Advances in these areas enhance the quality and reliability of the research it supports.
Development of Next-Generation Deuteration Strategies
While simple deuteration is effective, more advanced isotopic labeling strategies have been developed to create superior internal standards. One such method involves the synthesis of Amodiaquine and its metabolites labeled with a combination of heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). researchgate.netosti.gov
For instance, a documented synthesis pathway starts from uniformly ¹³C-labeled benzene (B151609) and ¹⁵N-labeled potassium nitrate (B79036) to produce M+7 isotopomers of Amodiaquine. researchgate.netosti.gov This "heavy" labeling results in a substantial mass difference between the internal standard and the analyte, which is highly advantageous for mass spectrometry. It effectively eliminates the risk of isotopic crosstalk or overlap between the signals of the labeled and unlabeled compounds, leading to more accurate and sensitive quantification, especially at very low concentration levels. nih.gov Such next-generation strategies represent a significant methodological advancement, ensuring the highest fidelity in bioanalytical results.
Enhanced Mass Spectrometry Technologies for Trace Analysis
The development of sensitive and robust analytical methods is crucial for understanding the pharmacokinetics and therapeutic monitoring of drugs like amodiaquine. Amodiaquine-d10 (hydrochloride) plays a pivotal role in the advancement of these methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
One significant application is the quantification of amodiaquine and its active metabolite, desethylamodiaquine, in dried blood spots (DBS). nih.govnih.gov This technique is minimally invasive and highly suitable for clinical studies in resource-limited settings and for pediatric populations. nih.govnih.gov In a validated LC-MS/MS method, Amodiaquine-d10, along with desethylamodiaquine-d5, is used as a stable isotope-labeled internal standard. nih.govnih.gov The process involves extracting the analytes from the DBS using a solvent mixture, followed by separation on a reverse-phase column and detection by mass spectrometry. nih.govnih.gov
The use of Amodiaquine-d10 as an internal standard helps to correct for variations in sample preparation and matrix effects, ensuring high precision and accuracy of the quantification. nih.govnih.gov This method has demonstrated high sensitivity, with a lower limit of quantification for amodiaquine as low as 2.03 ng/mL. nih.govnih.gov The intra- and inter-batch precision are typically below 15%, meeting regulatory requirements for bioanalytical method validation. nih.govnih.gov Furthermore, no significant carryover or matrix effects have been detected when using this internal standard, highlighting its reliability. nih.govnih.gov
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Internal Standard | Amodiaquine-d10 (hydrochloride) | nih.govnih.gov |
| Sample Type | Dried Blood Spots (DBS) | nih.govnih.gov |
| Lower Limit of Quantification (Amodiaquine) | 2.03 ng/mL | nih.govnih.gov |
| Intra- and Inter-batch Precision | <15% | nih.govnih.gov |
Potential for New Research Applications of Amodiaquine-d10 (hydrochloride)
While the direct application of Amodiaquine-d10 (hydrochloride) is in analytical chemistry, its role as an internal standard is fundamental to the exploration of new therapeutic uses for its non-deuterated counterpart, amodiaquine. The ability to accurately measure drug concentrations is a prerequisite for any preclinical and clinical investigation.
Exploration in Non-Traditional Disease Models (e.g., repurposed drug research in preclinical settings)
The repurposing of existing drugs for new therapeutic indications is a growing area of pharmaceutical research. Amodiaquine, traditionally an antimalarial, has shown promise in preclinical studies for other diseases, a field where the precise measurements afforded by Amodiaquine-d10 are critical.
Oncology: Recent studies have investigated the potential of amodiaquine as an anticancer agent. In breast cancer cell lines, amodiaquine has been shown to induce cytotoxicity, inhibit cell migration and colony formation, and reduce the volume of 3D spheroids. nih.govnih.gov The proposed mechanisms include the induction of apoptosis and the inhibition of autophagy. nih.govnih.gov The accurate determination of amodiaquine concentrations in these in vitro and in vivo models, facilitated by the use of Amodiaquine-d10 as an internal standard, is essential for establishing dose-response relationships and understanding its mechanism of action.
Neurodegenerative Diseases: Amodiaquine has been identified as an agonist of the nuclear receptor Nurr1, a key regulator in the development and maintenance of dopaminergic neurons. pnas.orgnih.gov This has led to research into its potential for treating neurodegenerative disorders like Parkinson's disease. pnas.orgnih.gov Studies have shown that amodiaquine can protect against neurotoxin-induced cell death in cellular models of Parkinson's disease. pnas.org Furthermore, in animal models, amodiaquine has been observed to improve behavioral deficits. pnas.org Research has also explored its potential in Alzheimer's disease, where Nurr1 activation may have neuroprotective effects. nih.gov The quantification of amodiaquine in brain tissue and cerebrospinal fluid, which relies on robust analytical methods using Amodiaquine-d10, is vital for these preclinical investigations.
| Disease Model | Finding | Reference |
| Breast Cancer | Induces cytotoxicity, inhibits cell migration and colony formation. | nih.govnih.gov |
| Parkinson's Disease | Acts as a Nurr1 agonist, showing neuroprotective effects and improving behavioral deficits in animal models. | pnas.orgnih.gov |
| Alzheimer's Disease | Potential neuroprotective role through Nurr1 activation. | nih.gov |
Role in Fundamental Chemical Biology Research
In fundamental chemical biology, small molecules are used as probes to dissect complex biological processes. Amodiaquine, with its known biological activities, serves as a valuable chemical tool, and Amodiaquine-d10 (hydrochloride) is an essential counterpart for quantitative studies in this context.
Amodiaquine and its analogs are used to study the mechanisms of drug action and resistance in the malaria parasite, Plasmodium falciparum. researchgate.net Its interaction with heme and its role in inhibiting hemozoin formation are key areas of investigation. mit.edu Molecular modeling studies of amodiaquine analogs aim to correlate their structural features with their antimalarial activity, providing insights for the design of new and more effective drugs. researchgate.net
Furthermore, research has revealed that amodiaquine can inhibit ribosome biogenesis, a fundamental cellular process. nih.gov This discovery opens up new avenues for its potential use in cancer therapy, as cancer cells have a high demand for protein synthesis and are thus more sensitive to the inhibition of ribosome production. nih.gov The ability to accurately measure the concentration of amodiaquine in cellular and subcellular compartments, using Amodiaquine-d10 as a standard, is critical for elucidating the precise mechanisms by which it perturbs these fundamental biological pathways.
| Research Area | Application of Amodiaquine | Role of Amodiaquine-d10 (hydrochloride) |
| Malariology | Probe for studying drug action and resistance mechanisms, particularly heme interaction. | Enables accurate quantification in studies of drug uptake and metabolism in Plasmodium falciparum. |
| Cell Biology | Chemical tool to investigate ribosome biogenesis and its inhibition. | Provides a reliable standard for measuring intracellular drug concentrations to correlate with effects on cellular pathways. |
Conclusion
Summary of Key Contributions of Amodiaquine-d10 (hydrochloride) to Academic Research
The primary and most significant contribution of Amodiaquine-d10 (hydrochloride) to academic research lies in its role as an internal standard for quantitative bioanalysis. nih.govnih.govnih.gov In pharmacokinetic and metabolic studies of amodiaquine (B18356), precise measurement of the parent drug and its metabolites in biological matrices like plasma and blood is crucial. nih.govlshtm.ac.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, and the use of a stable isotope-labeled internal standard is essential for accuracy and reliability. nih.govnih.gov
Amodiaquine-d10 (hydrochloride) serves this purpose perfectly. nih.govnih.gov It behaves almost identically to the non-labeled amodiaquine during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.gov However, due to its higher mass, it can be distinguished from the unlabeled drug by the detector. nih.gov This allows researchers to correct for any sample loss during processing and for variations in instrument response, a phenomenon known as the matrix effect. nih.gov The result is a highly accurate and precise quantification of amodiaquine and its primary active metabolite, desethylamodiaquine (B193632). nih.gov
The utilization of Amodiaquine-d10 as an internal standard has been pivotal in numerous research areas:
Pharmacokinetic Studies: Researchers have used Amodiaquine-d10 to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of amodiaquine in various populations. nih.govnih.govnih.gov These studies are fundamental to understanding how the drug behaves in the body and to establishing optimal dosing regimens. nih.gov For instance, research has elucidated the significant interindividual variability in amodiaquine's pharmacokinetic parameters. pharmgkb.org
Metabolic Research: The metabolism of amodiaquine is complex, with the primary pathway being the conversion to desethylamodiaquine, a process mainly mediated by the cytochrome P450 enzyme CYP2C8. pharmgkb.orgnih.gov Amodiaquine-d10 has been instrumental in studies investigating this metabolic pathway, helping to identify the specific enzymes involved and to understand how genetic variations in these enzymes can affect drug metabolism and patient response. nih.gov
Drug-Drug Interaction Studies: Amodiaquine is often administered in combination with other drugs, such as artesunate (B1665782) for malaria treatment. nih.gov Amodiaquine-d10 has been a critical tool in assessing potential pharmacokinetic interactions between amodiaquine and co-administered drugs. nih.gov These studies are vital for ensuring the safety and efficacy of combination therapies.
Development of High-Throughput Analytical Methods: The demand for rapid and efficient analysis of large numbers of samples in clinical trials and research has driven the development of high-throughput bioanalytical methods. nih.gov Amodiaquine-d10 has been integral to the validation of these methods, ensuring their robustness and accuracy for quantifying amodiaquine and desethylamodiaquine in plasma and dried blood spots. nih.govnih.gov
Unaddressed Research Questions and Opportunities for Future Scholarly Inquiry
Despite the significant contributions of Amodiaquine-d10 (hydrochloride) to research, several questions remain unanswered, presenting exciting avenues for future investigation.
Table 1: Key Research Findings Enabled by Amodiaquine-d10 (hydrochloride)
| Research Area | Key Findings |
| Pharmacokinetics | Characterization of amodiaquine's absorption, distribution, metabolism, and excretion. nih.govnih.govnih.gov Identification of significant interindividual variability in pharmacokinetic parameters. pharmgkb.org |
| Metabolism | Confirmation of CYP2C8 as the primary enzyme responsible for the N-desethylation of amodiaquine. pharmgkb.orgnih.gov |
| Drug Interactions | Elucidation of pharmacokinetic interactions when co-administered with other drugs like artesunate. nih.gov |
| Analytical Chemistry | Development and validation of high-throughput LC-MS/MS methods for the quantification of amodiaquine and its metabolites in biological samples. nih.govnih.gov |
A primary area for future research is the investigation of the metabolism of amodiaquine beyond its primary metabolite, desethylamodiaquine. While desethylamodiaquine is the most abundant and active metabolite, other minor metabolites have been identified. taylorandfrancis.com The precise pathways of their formation and their potential pharmacological or toxicological activities are not yet fully understood. Amodiaquine-d10, in conjunction with advanced mass spectrometry techniques, could be employed to trace the metabolic fate of amodiaquine more comprehensively.
The investigation of amodiaquine's potential for repurposed therapeutic applications is another promising research direction. mdpi.comnih.gov For example, some studies have suggested that amodiaquine may have activity against other diseases, such as certain viral infections or cancers. nih.gov In these preclinical and clinical investigations, Amodiaquine-d10 would be an essential tool for conducting the necessary pharmacokinetic and metabolic studies to determine appropriate dosing and to understand the drug's behavior in these new contexts.
Finally, the development of even more sensitive analytical methods could open up new research possibilities. While current LC-MS/MS methods are highly sensitive, the ability to measure extremely low concentrations of amodiaquine and its metabolites could be beneficial in studies of long-term drug exposure and in pediatric populations where sample volumes are limited. Amodiaquine-d10 will continue to be a cornerstone in the validation of such next-generation analytical techniques.
Q & A
Q. Table 1: Solvent Optimization for Amodiaquine-d10 Synthesis
| Solvent System | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Ethanol/Water (7:3) | 75 | 90 | Optimal for recrystallization |
| Methanol | 60 | 99.5 | High purity, moderate yield |
| Hexane | 65 | 99.5 | Low yield, high purity |
Q. Table 2: Regulatory Requirements for Deuterated APIs
| Parameter | Requirement | Method |
|---|---|---|
| Deuterium Purity | ≥98% | Quantitative NMR |
| Isotopic Scrambling | <2% | LC-HRMS with isotopic profiling |
| Metabolic Stability | Comparable to non-deuterated form | In vitro microsomal assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
